



ONO-4059 (Tirabrutinib) Technical Support Center

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Compound of Interest		
Compound Name:	ONO 207	
Cat. No.:	B14802169	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving ONO-4059 (Tirabrutinib), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is ONO-4059 and what is its mechanism of action?

A1: ONO-4059, also known as Tirabrutinib, is a second-generation, orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It covalently binds to the cysteine 481 residue in the active site of BTK, leading to its inactivation.[4] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[5][6] By inhibiting BTK, ONO-4059 effectively blocks these downstream signals.[3]

Q2: What are the key differences between ONO-4059 and first-generation BTK inhibitors like ibrutinib?

A2: ONO-4059 is designed to be more selective for BTK with fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[5][7] This increased selectivity may lead to a more favorable safety profile, with a lower incidence of adverse effects such as rash and diarrhea, which are sometimes associated with off-target inhibition of kinases like the epidermal growth factor receptor (EGFR).[1][7]

Q3: In which cell lines has ONO-4059 shown activity?



A3: ONO-4059 has demonstrated potent anti-proliferative and pro-apoptotic activity in various B-cell malignancy cell lines, particularly those with activated B-cell (ABC) like diffuse large B-cell lymphoma (DLBCL) phenotype.[2] Commonly used and responsive cell lines include TMD8, OCI-LY10, and SU-DHL-6.[3][8]

Q4: How should I prepare ONO-4059 for in vitro and in vivo experiments?

A4: For in vitro experiments, ONO-4059 can be dissolved in fresh, moisture-free DMSO.[9] For in vivo studies, a common formulation involves dissolving ONO-4059 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] It is recommended to sonicate the solution to ensure it is fully dissolved.[10] Always prepare fresh solutions for optimal results.[9]

Troubleshooting Guides Western Blot for Phospho-BTK (pBTK)

A common method to validate ONO-4059's activity is to assess the phosphorylation of BTK at tyrosine 223 (pBTK Y223), a marker of its activation.



Problem	Possible Cause(s)	Solution(s)
No or Weak Signal for pBTK	Insufficient protein loaded.	Load 20-40 µg of total protein per lane.[11] For low abundance targets, consider increasing the protein load.
Inactive primary antibody.		
Suboptimal antibody concentration.	_	
Inefficient protein transfer.	_	
High Background	Insufficient blocking.	Increase blocking time or use a different blocking agent (e.g., BSA instead of milk, or vice versa).[12]
Inadequate washing.	Increase the number and duration of wash steps with TBST.[11]	
High antibody concentration.	Reduce the concentration of the primary and/or secondary antibody.	
Non-specific Bands	Primary antibody is not specific enough.	Run a control using a cell line that does not express BTK.[1]
Protein degradation.	Use fresh protease and phosphatase inhibitors in your lysis buffer.[12]	
Sample overloading.	Reduce the amount of protein loaded per lane.	

Cell Viability Assays (e.g., MTT, CellTiter-Glo®)



Problem	Possible Cause(s)	Solution(s)
Inconsistent Results	Uneven cell seeding.	Ensure a single-cell suspension before seeding and allow the plate to settle at room temperature before incubation to avoid edge effects.[13]
Pipetting errors.	Calibrate pipettes regularly and use proper pipetting techniques.[13]	
High Background Signal	Reagent contamination.	Use sterile technique and prepare fresh reagents.[13]
Compound interference.	Run a control with ONO-4059 in cell-free media to check for direct reaction with the assay reagents.[13]	
Phenol red in media.	For colorimetric assays, use phenol red-free media.[13]	
Compound-Related Issues	Poor solubility of ONO-4059.	Ensure ONO-4059 is fully dissolved in DMSO before diluting in media. The final DMSO concentration should typically be below 0.5%.[13] Include a vehicle-only control.

Data Presentation In Vitro Efficacy of ONO-4059



Cell Line	Assay	IC50 (nM)
TMD8	Growth Inhibition	3.59[8]
U-2932	Growth Inhibition	27.6[8]
OCI-LY10	Proliferation	9.127[3]
SU-DHL-6	Proliferation	17.10[3]

Kinase Selectivity of ONO-4059 (Tirabrutinib)

Kinase	Selectivity vs. BTK
BMX	~10-fold
TEC	~10-fold
FYN	>700-fold
LYN	>700-fold
ITK	>200-fold
JAK3	>200-fold
LCK	>200-fold
Data compiled from a biochemical kinase profiling assay.[8]	

Experimental Protocols Protocol 1: Western Blot for BTK Phosphorylation

Objective: To determine the effect of ONO-4059 on BTK activation by measuring the level of phosphorylated BTK (pBTK) at Tyr223.

Materials:

- BTK-expressing cell line (e.g., TMD8)
- ONO-4059



- DMSO
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-pBTK (Tyr223) and anti-total BTK
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of ONO-4059 (and a DMSO vehicle control) for the desired time (e.g., 1-4 hours).[8]
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Load 20-40 μg of protein per lane on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pBTK or anti-total BTK) overnight at 4°C, diluted in the recommended buffer.
- Washing: Wash the membrane three times with TBST for 5-10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Detection: Wash the membrane as in step 8. Add ECL substrate and capture the chemiluminescent signal.
- Analysis: Quantify band intensities and normalize the pBTK signal to the total BTK signal.

Protocol 2: BTK Target Occupancy Assay (TR-FRET based)

Objective: To quantitatively measure the engagement of ONO-4059 with BTK in cells.

Materials:

- Cells of interest (e.g., PBMCs, B-cell lines)
- ONO-4059
- TR-FRET BTK occupancy assay kit (commercial kits are available)
- Lysis buffer
- 384-well assay plates

Procedure:

- Cell Treatment: Treat cells with a dose range of ONO-4059 for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) for 0% occupancy and a saturating concentration of a known BTK inhibitor for 100% occupancy.[2]
- Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
- Assay Plate Preparation: Add cell lysates to a 384-well plate.
- Reagent Addition: Add the TR-FRET reagents (e.g., terbium-conjugated anti-BTK antibody and a fluorescent probe that binds to unoccupied BTK).
- Incubation: Incubate the plate as recommended by the manufacturer.

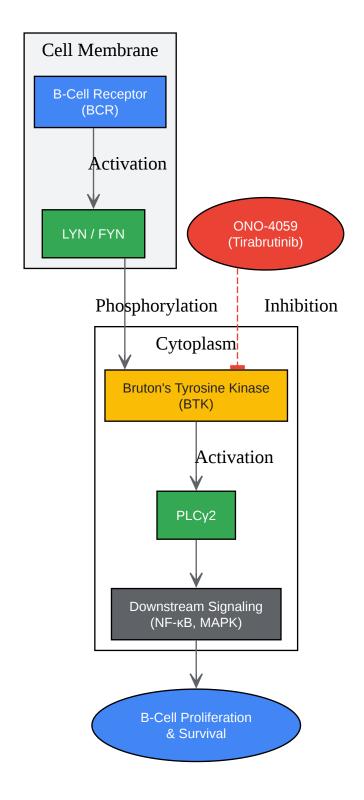




- Signal Reading: Read the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader.
- Data Analysis: Calculate the percentage of BTK occupancy based on the ratio of the fluorescence signals, normalized to the 0% and 100% occupancy controls.[2]

Visualizations

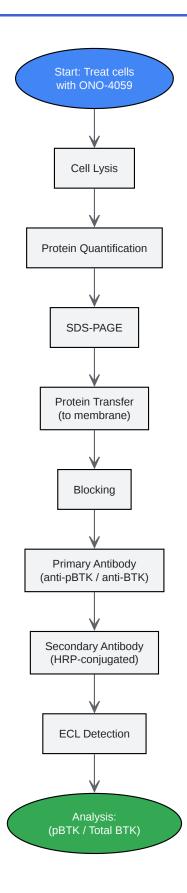




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Caption: ONO-4059 inhibits the B-Cell Receptor (BCR) signaling pathway by targeting BTK.





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